Benzothiazepine - 143349-20-6

Benzothiazepine

Catalog Number: EVT-8733982
CAS Number: 143349-20-6
Molecular Formula: C9H7NS
Molecular Weight: 161.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzothiazepine is a heterocyclic compound characterized by a fused benzene and thiazepine ring system. This compound, particularly in its 1,5-benzothiazepine form, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties. The pharmacophore of benzothiazepine serves as a crucial scaffold for the development of various therapeutic agents.

Source

Benzothiazepines are derived from thiazepine, which consists of a seven-membered ring containing both sulfur and nitrogen atoms. The compound's unique structure allows for various modifications that enhance its biological activity and pharmacological properties. The literature indicates that numerous synthetic methodologies have been developed to produce benzothiazepine derivatives with improved efficacy and selectivity against specific biological targets .

Classification

Benzothiazepines can be classified based on their substitution patterns and the specific functional groups attached to the thiazepine core. This classification affects their pharmacological profiles and potential applications in drug development. Common derivatives include 1,5-benzothiazepines, which are particularly noted for their role as calcium channel blockers and in treating cardiovascular diseases.

Synthesis Analysis

Methods

The synthesis of benzothiazepines typically involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds such as chalcones or esters under various conditions. Recent advancements have introduced green synthetic methods utilizing polyethylene glycol-400 as a solvent, resulting in high yields and reduced reaction times. For instance, one study reported yields exceeding 95% when employing this method at elevated temperatures (around 60 °C) using bleaching earth clay as a catalyst .

Technical Details

  1. Condensation Reaction: The initial step often involves the condensation of substituted chalcones with 2-aminothiophenol.
  2. Cyclization: Following condensation, cyclization occurs, forming the benzothiazepine structure.
  3. Optimization: Reaction conditions such as temperature, solvent choice, and catalyst type are optimized to maximize yield and minimize reaction time.
Molecular Structure Analysis

Structure

The molecular structure of benzothiazepine features a seven-membered ring incorporating both sulfur and nitrogen atoms adjacent to a phenyl ring. The general formula can be represented as C7_{7}H5_{5}N1_{1}S1_{1}, where variations occur based on substituents on the aromatic ring.

Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and single-crystal X-ray diffraction are employed to elucidate the structure of synthesized compounds. For example, characteristic absorption bands in IR spectra indicate functional groups present within the molecule, confirming successful synthesis .

Chemical Reactions Analysis

Reactions

Benzothiazepines participate in various chemical reactions due to their electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: Benzothiazepines can undergo nucleophilic substitutions at electrophilic centers.
  • Cycloaddition Reactions: They may also participate in cycloaddition reactions with other unsaturated compounds.
  • Hydrogenation: Reduction reactions can modify the double bonds within the benzothiazepine framework.

Technical Details

Mechanistic studies often reveal that reactions proceed through initial formation of intermediates followed by cyclization or substitution steps. For instance, the thia-Michael addition is a common pathway leading to cyclized products .

Mechanism of Action

The mechanism of action for benzothiazepines varies depending on their biological target. Generally, they act by modulating ion channels or inhibiting specific enzymes involved in disease pathways:

  • Calcium Channel Blockade: Some derivatives function as calcium channel blockers by inhibiting calcium influx into cells, which is crucial in managing hypertension and angina.
  • Enzyme Inhibition: Other derivatives have shown potential as inhibitors of enzymes like α-glucosidase or α-amylase, making them candidates for antidiabetic therapies .

Data from molecular docking studies support these mechanisms by demonstrating binding affinities to target proteins.

Physical and Chemical Properties Analysis

Physical Properties

Benzothiazepines typically exhibit moderate solubility in organic solvents and varying melting points depending on substitution patterns. Their physical state can range from solid crystalline forms to oils based on molecular weight and functional groups.

Chemical Properties

Chemical properties include stability under standard laboratory conditions but may vary with different substituents affecting reactivity. The presence of electron-withdrawing or donating groups can significantly influence their electrophilicity and nucleophilicity.

Relevant data includes:

  • Melting Points: Vary widely; specific values depend on the derivative.
  • Solubility: Generally soluble in organic solvents like ethanol or dimethyl sulfoxide.
Applications

Benzothiazepines have significant applications in medicinal chemistry:

  • Pharmacological Agents: They are primarily used as calcium channel blockers for cardiovascular diseases.
  • Anticancer Agents: Certain derivatives exhibit cytotoxic effects against various cancer cell lines, showcasing potential for cancer therapy.
  • Antidiabetic Drugs: Some compounds demonstrate efficacy in inhibiting carbohydrate-hydrolyzing enzymes, aiding in blood sugar management .

Research continues into optimizing these compounds for enhanced therapeutic efficacy while minimizing side effects.

Historical Evolution of Benzothiazepine Research

Emergence as Bioisosteric Alternatives to Benzodiazepines

Benzothiazepines emerged as strategic bioisosteric alternatives to benzodiazepines during the mid-20th century pharmaceutical innovation wave. The pioneering work on benzodiazepines began with Leo Sternbach's 1955 serendipitous synthesis of chlordiazepoxide at Hoffmann-La Roche, which revolutionized anxiolytic therapy by offering improved safety profiles compared to barbiturates [1] [5]. However, clinical experience with early benzodiazepines (including diazepam, marketed as Valium in 1963) revealed significant limitations: metabolic instability, dependence potential, and respiratory depression risks when combined with other central nervous system depressants [3] [5]. These challenges prompted medicinal chemists to explore structural modifications, particularly the sulfur isostere approach – replacing the benzene ring's carbon atoms with sulfur to create benzothiazepines [6] [9].

Bioisosterism represents the substitution of atoms or groups with others possessing similar physicochemical properties to maintain biological activity while optimizing pharmacokinetic profiles [6]. The benzothiazepine core (a fusion of benzene and thiazepine rings) exemplifies this principle through sulfur incorporation, which fundamentally altered electron distribution patterns while preserving the seven-membered heterocyclic architecture essential for receptor interaction [9]. This strategic modification yielded molecules with enhanced metabolic stability and distinct receptor binding characteristics compared to classical 1,4-benzodiazepines. The bioisosteric relationship between these scaffolds is evidenced by preserved GABAergic activity in early benzothiazepines while simultaneously achieving reduced abuse liability [2] [9].

Molecular property comparisons reveal key advantages of the benzothiazepine architecture:

  • Enhanced polarity: Sulfur incorporation increases polar surface area, improving aqueous solubility
  • Metabolic resistance: Reduced susceptibility to oxidative metabolism via hepatic cytochrome P450 enzymes
  • Structural versatility: Facile modification at multiple ring positions enables pharmacological fine-tuning

Table 1: Molecular Property Comparison of Representative Benzodiazepines and Benzothiazepines

CompoundCore StructureClogPH-Bond AcceptorsPolar Surface Area (Ų)Metabolic Vulnerability
Diazepam (BZD)Benzodiazepine2.96332.7High (CYP3A4/CYP2C19)
CGP37157 (BTZ)Benzothiazepine3.82341.5Moderate
ITH12575 (BTZ)Benzothiazepine2.15578.3Low

Key Milestones in Structural Diversification (1950s–Present)

Structural diversification of benzothiazepines has progressed through distinct evolutionary phases since their initial synthesis, transforming them from chemical curiosities to privileged scaffolds in medicinal chemistry. The foundational period (1950s-1970s) established core synthetic methodologies, primarily through condensation reactions between 2-aminothiophenols and α,β-unsaturated carbonyl compounds [9]. These conventional approaches enabled construction of the fundamental 1,4-benzothiazepine and 1,5-benzothiazepine frameworks but suffered from limitations in regioselectivity and functional group tolerance [9]. The 1983 discovery of diltiazem hydrochloride – a paradigmatic 1,5-benzothiazepine calcium channel blocker – validated the scaffold's therapeutic potential and stimulated intensive exploration of structural variants [4] [9].

The catalyst revolution (1990s-2010s) marked a transformative period where advanced catalytic methodologies enabled unprecedented structural complexity and stereochemical control. Key innovations included:

  • Asymmetric organocatalysis: Takemoto's thiourea catalysts enabled enantioselective synthesis of N-H-free 1,5-benzothiazepines with >94% enantiomeric excess, facilitating production of (R)-thiazesim antidepressant [9]
  • Nano-biocatalysis: Immobilized lipases on Fe₃O₄ nanoparticles achieved 95% yield in benzothiazepine synthesis under green chemistry conditions [9]
  • Palladium-catalyzed carbonylation: Efficient ring construction via CO insertion into aryl halides [10]

Contemporary structural diversification (2010s-present) focuses on hybrid architectures and heterocyclic integration to access novel pharmacological space. Modern synthetic achievements include:

  • Pyridyl replacements: Substituting pendant phenyl rings with pyridine to enhance aqueous solubility (clogP reduction from 3.8 to 2.5) while maintaining neuroprotective activity [2]
  • Dimethylamino substitutions: Replacing chlorine atoms with dimethylamino groups to improve brain permeability (PAMPA assays confirmed 4.7×10⁻⁶ cm/s permeability) [2]
  • Triazole/benzothiazole hybrids: Incorporating nitrogen-rich heterocycles to enable multitarget engagement [9]

Table 2: Evolution of Benzothiazepine Structural Complexity

DecadeSynthetic MethodologyStructural FeaturesRepresentative Agents
1960-1970sThermal condensationSimple dihydro derivativesEarly diltiazem analogs
1980-1990sTransition metal catalysisChiral centers, fused ringsClentiazem, quetiapine
2000-2010sOrganocatalysis, nanocatalystsEnantiopure N-H free derivatives(R)-thiazesim, CGP37157
2020s-presentMulticomponent reactions, hybridsPyridyl variants, triazole hybrids, fluoroalkylITH12575, SL-2-25, flubrom derivatives

Transition from Cardiovascular to Multitarget Therapeutics

Benzothiazepines underwent a fundamental therapeutic repositioning from cardiovascular specialists to multitarget agents addressing diverse pathologies. This transition originated with the serendipitous discovery of diltiazem's calcium channel blocking properties in the early 1970s [4]. As a prototypical 1,5-benzothiazepine, diltiazem demonstrated high-voltage-dependent L-type calcium channel antagonism, establishing the scaffold's utility in cardiovascular regulation [4] [9]. Its clinical validation as an antianginal and antihypertensive agent (approved in 1982) cemented the benzothiazepine-cardiovascular connection throughout the 1980s [4]. However, mechanistic investigations revealed that benzothiazepines' pharmacological actions extended far beyond calcium channel modulation, prompting exploration in non-cardiovascular domains [7] [9].

The neuroprotective pivot gained momentum in the 1990s with the characterization of mitochondrial sodium-calcium exchanger (NCLX) inhibitors derived from the benzothiazepine scaffold. CGP37157 emerged as the first-in-class NCLX blocker, demonstrating neuroprotective effects in models of glutamate-induced excitotoxicity [2] [9]. Structure-activity relationship studies revealed that neuroprotection correlated with:

  • Mitochondrial Ca²⁺ regulation: Inhibition of excessive mitochondrial calcium efflux during neuronal stress
  • Oxidative stress modulation: Attenuation of reactive oxygen species generation
  • Voltage-gated calcium channel blockade: Secondary activity contributing to cytoprotection

Table 3: Evolution of Benzothiazepine Therapeutic Applications

Therapeutic AreaMolecular TargetRepresentative AgentKey Pharmacological Action
CardiovascularL-type Ca²⁺ channelDiltiazemVasodilation, reduced cardiac contractility
NeuroprotectionMitochondrial Na⁺/Ca²⁺ exchangerCGP37157Prevention of Ca²⁺ overload-induced apoptosis
NeuroprotectionRyR stabilizationJTV519 (K201)Stabilization of ryanodine receptor/FKBP12.6 complex
OncologyCalcium signaling modulationS107Suppression of tumor proliferation pathways
Metabolic disordersAMPK activationThiazesim derivativesEnhanced glucose uptake, insulin sensitization

The contemporary multitarget paradigm leverages benzothiazepines' inherent polypharmacology against complex diseases. Modern benzothiazepine derivatives exhibit simultaneous modulation of:

  • Ryanodine receptors: JTV519 (K201) and S107 stabilize RyR2-FKBP12.6 interactions, preventing calcium leaks in cardiac and neuronal tissues [4]
  • Calcium homeostasis modulators: Benzothiazepine derivatives regulate CALHM1 channels implicated in Alzheimer's disease pathogenesis [2]
  • Kinase signaling: Certain analogs inhibit key kinases in proliferative pathways through allosteric mechanisms [9]

This transition exemplifies scaffold repurposing – maintaining the benzothiazepine core while strategically modifying peripheral substituents to engage diverse biological targets. The scaffold's intrinsic "target promiscuity" enables development of single molecules addressing multiple nodes in disease networks, particularly valuable for neurodegenerative conditions and cancer where polypharmacology is advantageous [2] [7] [9]. Contemporary benzothiazepine research focuses on structure-based design of dual-acting agents with optimized blood-brain barrier penetration and selectivity profiles, cementing their status as versatile pharmacophores in modern drug discovery.

Properties

CAS Number

143349-20-6

Product Name

Benzothiazepine

IUPAC Name

1,2-benzothiazepine

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

InChI

InChI=1S/C9H7NS/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-7H

InChI Key

FHGWEHGZBUBQKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=NS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.